molecular formula C7H4F2N2O B13271243 1-(Difluoromethyl)-6-oxo-1,6-dihydropyridine-2-carbonitrile

1-(Difluoromethyl)-6-oxo-1,6-dihydropyridine-2-carbonitrile

Cat. No.: B13271243
M. Wt: 170.12 g/mol
InChI Key: QPQDVIQVBIFSRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Difluoromethyl)-6-oxo-1,6-dihydropyridine-2-carbonitrile is a compound that has garnered significant attention in the field of medicinal and agricultural chemistry. This compound is characterized by the presence of a difluoromethyl group, which is known to enhance the biological and physiological activity of molecules by increasing their lipophilicity, bioavailability, and metabolic stability .

Preparation Methods

The synthesis of 1-(Difluoromethyl)-6-oxo-1,6-dihydropyridine-2-carbonitrile involves several steps. One common method includes the difluoromethylation of pyridines through a radical process using oxazino pyridine intermediates. This process can be fine-tuned to achieve regioselective meta- or para-difluoromethylation by transforming oxazino pyridines to pyridinium salts upon acid treatment . Industrial production methods often utilize difluoromethylation reagents and metal-based methods to transfer CF2H to C(sp2) sites both in stoichiometric and catalytic modes .

Chemical Reactions Analysis

1-(Difluoromethyl)-6-oxo-1,6-dihydropyridine-2-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

1-(Difluoromethyl)-6-oxo-1,6-dihydropyridine-2-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-6-oxo-1,6-dihydropyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The difluoromethyl group can serve as a bioisostere of alcohol, thiol, and amine moieties, allowing it to interact with enzymes and other biological molecules through hydrogen bonding . This interaction can modulate the activity of the target molecules, leading to the desired biological effects.

Comparison with Similar Compounds

1-(Difluoromethyl)-6-oxo-1,6-dihydropyridine-2-carbonitrile is unique due to its difluoromethyl group, which imparts distinct properties compared to other similar compounds. Similar compounds include:

Properties

Molecular Formula

C7H4F2N2O

Molecular Weight

170.12 g/mol

IUPAC Name

1-(difluoromethyl)-6-oxopyridine-2-carbonitrile

InChI

InChI=1S/C7H4F2N2O/c8-7(9)11-5(4-10)2-1-3-6(11)12/h1-3,7H

InChI Key

QPQDVIQVBIFSRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C(=C1)C#N)C(F)F

Origin of Product

United States

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